molecular formula C17H12N4O5 B7707803 4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]-2-nitroaniline

4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]-2-nitroaniline

Cat. No.: B7707803
M. Wt: 352.30 g/mol
InChI Key: GKPSPHLPBDSSHE-UHFFFAOYSA-N
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Description

4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]-2-nitroaniline is a complex organic compound that features a unique combination of furan, oxadiazole, and nitroaniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]-2-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects. The furan and oxadiazole rings may also contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]-2-nitroaniline is unique due to the presence of both the nitroaniline and oxadiazole moieties, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5/c22-21(23)14-9-11(5-6-13(14)18-10-12-3-1-7-24-12)17-19-16(20-26-17)15-4-2-8-25-15/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPSPHLPBDSSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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